molecular formula C12H16ClN3O B3027962 [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1439902-60-9

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No.: B3027962
CAS No.: 1439902-60-9
M. Wt: 253.73
InChI Key: NJPOHMDFFAVTQQ-UHFFFAOYSA-N
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Description

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride (CAS: 1439902-60-9) is a substituted imidazole derivative with a methoxybenzyl group at the 1-position and a methanamine moiety at the 4-position of the imidazole ring, formulated as C₁₂H₁₅N₃O·HCl (MW: 253.73) . It is primarily used in research and development, particularly in medicinal chemistry for exploring adenosine receptor ligands or other bioactive molecules .

Properties

IUPAC Name

[1-[(3-methoxyphenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-16-12-4-2-3-10(5-12)7-15-8-11(6-13)14-9-15;/h2-5,8-9H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPOHMDFFAVTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(N=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-60-9
Record name 1H-Imidazole-4-methanamine, 1-[(3-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structurally analogous compounds share the 1H-imidazol-4-yl methanamine core but differ in substituents on the benzyl group or additional functional groups. Below is a detailed comparison:

Structural and Physicochemical Properties
Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number Key Features
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride 3-OCH₃ C₁₂H₁₅N₃O·HCl 253.73 1439902-60-9 Electron-donating methoxy group; moderate lipophilicity
[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride 3-F C₁₁H₁₂FN₃·HCl 241.69 1439899-39-4 Electron-withdrawing fluorine; increased polarity
[1-(3-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride 3-Cl C₁₁H₁₂ClN₃·HCl 258.15 1439897-80-9 Halogen substituent; higher molecular weight
[1-(3-Trifluoromethylbenzyl)-1H-imidazol-4-yl]methanamine hydrochloride 3-CF₃ C₁₂H₁₂F₃N₃·HCl 291.70 1439897-69-4 Strongly electron-withdrawing CF₃; enhanced metabolic stability
[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride 2-F C₁₁H₁₂FN₃·HCl 205.23 N/A Ortho-substitution; steric effects

Key Observations :

  • Electronic Effects : Methoxy (3-OCH₃) is electron-donating, increasing electron density on the benzyl ring, while halogens (F, Cl) and CF₃ are electron-withdrawing, altering charge distribution and binding affinity to biological targets .
  • Steric Effects : Ortho-substituted analogs (e.g., 2-F) introduce steric hindrance, which may limit conformational flexibility or receptor binding .

Biological Activity

Chemical Identity
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride, with the molecular formula C12H16ClN3OC_{12}H_{16}ClN_3O, is a derivative of imidazole characterized by its unique substitution pattern, particularly the methoxybenzyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation and Synthesis

The synthesis of [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by several steps including proto-demetallation and dehydrative cyclization. Although detailed industrial production methods are not extensively documented, laboratory-scale synthesis can be scaled up by optimizing reaction conditions for yield and purity.

The biological activity of [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes by binding to certain enzymes or receptors.

Antimicrobial Activity

Research indicates that compounds similar to [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride exhibit significant antimicrobial properties. For instance, studies on related imidazole derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer potential of this compound is also under investigation. Imidazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have indicated that modifications in the imidazole structure can enhance cytotoxicity against cancer cell lines, suggesting a promising avenue for therapeutic development .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of a series of imidazole derivatives, including [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride. The results demonstrated that these compounds exhibited potent activity against multiple strains, with notable effects on E. coli and S. aureus. The structure-activity relationship (SAR) analysis revealed that the methoxy substitution significantly enhanced antibacterial potency .

Case Study 2: Anticancer Activity Assessment
In another study focusing on anticancer properties, [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride was tested against various cancer cell lines. The findings indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting effective cytotoxicity at relatively low concentrations. Further mechanistic studies revealed that the compound induced apoptosis in treated cells, highlighting its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli with MIC values 0.0039 - 0.025 mg/mL
AnticancerInduced apoptosis in various cancer cell lines; IC50 values indicate cytotoxicity
Enzyme InhibitionPotential modulation of enzyme activity affecting metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
Reactant of Route 2
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[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

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